2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Overview
Description
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom and an aldehyde group.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as bcl2 anti-apoptotic protein .
Mode of Action
It’s worth noting that similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This suggests that 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde may interact with its targets in a similar manner, potentially leading to changes in cellular processes.
Biochemical Pathways
For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds . This suggests that this compound may affect similar pathways and have downstream effects on cellular processes.
Result of Action
Similar compounds have been observed to cause cell cycle arrest at the g1/s phase in mcf7 cells . Additionally, some compounds induced the apoptotic death of MCF7 cells . These findings suggest that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and proliferation . Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter protein function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes . By altering the activity of these transcription factors, this compound can impact the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can be facilitated by the aldehyde group, which can form covalent bonds with amino acid residues in the enzyme’s active site . Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, which catalyze the oxidation of this compound to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multiple steps. One common method includes the chlorination of a pyrimidine ring using phosphorus oxychloride, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce large quantities of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, potassium osmate hydrate and sodium periodate for oxidation, and sodium borohydride for reduction . Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core .
Scientific Research Applications
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical transformations.
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a bromine atom, which can influence its reactivity and biological activity.
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: An oxidized form of the aldehyde, used in different synthetic applications.
Uniqueness
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-2-5-4(3-12)1-9-6(5)11-7/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDSHMBDFBSDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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